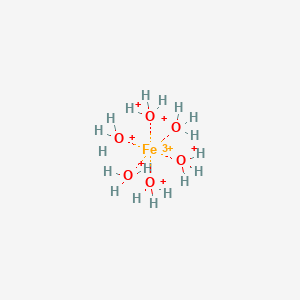

hexaaquairon(III)

Description

Properties

Molecular Formula |

FeH18O6+9 |

|---|---|

Molecular Weight |

169.98 g/mol |

IUPAC Name |

hexaoxidanium;iron(3+) |

InChI |

InChI=1S/Fe.6H2O/h;6*1H2/q+3;;;;;;/p+6 |

InChI Key |

GZGMUETXLPBYAO-UHFFFAOYSA-T |

Canonical SMILES |

[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of hexaaquairon(III) nitrate trihydrate

An In-depth Technical Guide to the Synthesis of Hexaaquairon(III) Nitrate Trihydrate

Abstract

This technical guide provides a comprehensive overview of the , chemically represented as --INVALID-LINK--₃·3H₂O, and more commonly known as iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O). This document is intended for researchers, scientists, and professionals in drug development and related fields. It outlines the chemical principles, a detailed experimental protocol, and the necessary safety precautions for the successful preparation of this compound. All quantitative data is presented in structured tables, and a complete experimental workflow is visualized using a Graphviz diagram.

Introduction

Iron(III) nitrate is an inorganic compound that exists in various hydrated forms, with the nonahydrate being the most common.[1] In its solid state, it consists of the complex cation [Fe(H₂O)₆]³⁺, where a central iron(III) ion is octahedrally coordinated by six water molecules, along with three nitrate anions and three additional water molecules in the crystal lattice. This structure justifies the systematic name, hexaaquairon(III) nitrate trihydrate. The compound appears as pale violet, deliquescent crystals.[2][3] It is a valuable precursor and catalyst in various chemical reactions, including certain organic synthesis applications where clays impregnated with ferric nitrate have been employed as oxidants.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of iron(III) nitrate nonahydrate is provided below for reference.

| Property | Value |

| IUPAC Name | Hexaaquairon(III) nitrate trihydrate |

| Other Names | Ferric nitrate, Iron(III) nitrate nonahydrate |

| Chemical Formula | Fe(NO₃)₃·9H₂O |

| Molar Mass | 403.999 g/mol [1][4] |

| Appearance | Pale violet, hygroscopic crystals[1][2][4] |

| Density | 1.6429 g/cm³[1][4] |

| Melting Point | 47.2 °C[1][4] |

| Boiling Point | 125 °C (decomposes)[1][4] |

| Solubility in Water | Soluble; 150 g/100 mL (for hexahydrate)[1][4] |

| Coordination Geometry | Octahedral at Fe(III)[5] |

Synthesis Methodology

The preparation of hexaaquairon(III) nitrate trihydrate is most commonly achieved through the direct reaction of metallic iron with nitric acid.[1][2] The reaction stoichiometry can vary depending on the concentration of the nitric acid used.

Chemical Reaction

The reaction between iron and dilute nitric acid can be represented by the following equation: Fe(s) + 4 HNO₃(aq) → Fe(NO₃)₃(aq) + NO(g) + 2 H₂O(l)[2]

An idealized equation that accounts for the formation of the nonahydrate is: Fe + 4 HNO₃ + 7 H₂O → --INVALID-LINK--₃·3H₂O + NO[1]

Materials and Reagents

| Reagent | Formula | Purity/Concentration | Quantity |

| Iron Filings or Turnings | Fe | High Purity | 50 g |

| Concentrated Nitric Acid | HNO₃ | ~68-70% | 100 mL |

| Deionized Water | H₂O | - | 30 mL |

Experimental Protocol

The following protocol is a detailed method for the .

Safety Precaution: This synthesis must be performed in a well-ventilated fume hood as the reaction produces nitrogen monoxide (NO) and potentially nitrogen dioxide (NO₂), which are toxic gases. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

Acid Dilution: In a large beaker or flask, carefully add 100 mL of concentrated nitric acid to 30 mL of deionized water and stir to mix.

-

Reaction Initiation: Begin adding the 50 g of iron filings to the nitric acid solution in small portions. The reaction is exothermic and will produce gas.

-

Reaction Control: The rate of reaction should be controlled by the rate of addition of the iron. If necessary, the mixture can be gently heated, but the temperature should not exceed 70°C to avoid excessive formation of nitrogen oxides and potential decomposition of the product.

-

Completion and Filtration: Continue adding iron until it has all dissolved. The resulting solution may be dark in color due to the presence of colloidal basic nitrates. Filter the hot solution through a suitable filter paper to remove any unreacted iron or solid impurities.

-

Crystallization: Set the filtered solution aside to cool and crystallize. As the crystals of hexaaquairon(III) nitrate trihydrate form, the color of the solution should lighten. If crystals do not form readily upon cooling, crystallization can be induced by adding a small amount of concentrated nitric acid, as the salt is less soluble in nitric acid than in water.

-

Product Isolation and Drying: Collect the pale violet crystals by vacuum filtration. The crystals should then be dried in a vacuum desiccator to remove residual moisture and acid.[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the .

Caption: Workflow for the .

Discussion

The via the reaction of iron and nitric acid is a well-established and reliable method.[2] Careful control of the reaction temperature is crucial to prevent the formation of unwanted byproducts and to ensure safety. The final product is hygroscopic and should be stored in a tightly sealed container to prevent deliquescence.[2] When dissolved in water, the hexaaquairon(III) ion can undergo hydrolysis, leading to a yellow solution; this can be suppressed by the addition of a small amount of nitric acid.[2][7] This compound serves as a convenient source of the Fe³⁺ ion for further chemical synthesis and is a useful catalyst in certain organic transformations.[3]

References

- 1. Iron(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Iron(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 3. Iron(III) nitrate nonahydrate, 99.0+%, 7782-61-8 [chemkits.eu]

- 4. m.youtube.com [m.youtube.com]

- 5. Transition metal nitrate complex - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

Unveiling the Precision of Nature: A Technical Guide to the Crystal Structure of Hexaaquairon(III) Complexes

For Immediate Release

GOTHENBURG, Sweden – December 14, 2025 – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the crystal structure of hexaaquairon(III) complexes. This guide offers a detailed examination of the geometric and crystallographic parameters of these significant coordination compounds, which play a crucial role in various chemical and biological processes. The document synthesizes crystallographic data from various sources, outlines detailed experimental protocols for their characterization, and provides visual representations of the underlying structural relationships.

The hexaaquairon(III) cation, [Fe(H₂O)₆]³⁺, is the archetypal example of a high-spin d⁵ octahedral complex. The central iron(III) ion is coordinated by six water molecules, which act as neutral ligands. The arrangement of these ligands and the resulting crystal lattice are influenced by the counter-ion present in the solid state. This guide focuses on the structural details of hexaaquairon(III) complexes with perchlorate, nitrate, chloride, and sulfate counter-ions.

Core Structural Data

The precise geometric arrangement of the [Fe(H₂O)₆]³⁺ cation and the overall crystal lattice parameters are determined by the nature of the counter-anion and the presence of any water of crystallization. The following table summarizes key crystallographic data for several hexaaquairon(III) complexes, providing a basis for comparison.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Fe-O Bond Length (Å) (average) | Reference |

| --INVALID-LINK--₃·3H₂O | Trigonal | R-3c | 16.047(2) | 16.047(2) | 11.3561(13) | 90 | 90 | 120 | 1.988(2) | [1] |

| --INVALID-LINK--₃·3H₂O | Cubic | I a -3 | 13.7962 | 13.7962 | 13.7962 | 90 | 90 | 90 | 1.99 | [2][3] |

| [trans-FeCl₂(H₂O)₄]Cl·2H₂O | Monoclinic | C2/m | 11.89(2) | 7.05(1) | 5.99(1) | 90 | 100.5(2) | 90 | 2.07(2) | |

| NH₄Fe(SO₄)₂·12H₂O (Ferric Alum) | Cubic | Pa-3 | 12.293 | 12.293 | 12.293 | 90 | 90 | 90 | Not explicitly stated in results | [4] |

Note: For the hexahydrate of iron(III) chloride, the cation is [trans-FeCl₂(H₂O)₄]⁺, not [Fe(H₂O)₆]³⁺. The data for Ferric Alum represents a double salt where the iron is part of a hexaaqua complex.

Experimental Protocols

The determination of the crystal structure of hexaaquairon(III) complexes relies on the successful synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

Synthesis and Crystallization of Hexaaquairon(III) Salts

General Principle: Single crystals are typically grown by slow evaporation of a saturated aqueous solution of the corresponding iron(III) salt. The purity of the starting materials and the control of the crystallization conditions (temperature, rate of evaporation) are critical for obtaining crystals suitable for diffraction studies.

1. Hexaaquairon(III) Perchlorate, --INVALID-LINK--₃·3H₂O:

-

Synthesis: Dissolve commercially available iron(III) perchlorate hydrate in a minimal amount of distilled water to create a saturated solution.

-

Crystallization: Allow the solution to stand undisturbed in a loosely covered beaker at room temperature. Slow evaporation over several days to weeks should yield well-formed, pale lilac crystals.

2. Hexaaquairon(III) Nitrate, --INVALID-LINK--₃·3H₂O:

-

Synthesis: Dissolve iron(III) nitrate nonahydrate in a minimal amount of distilled water, slightly acidified with a drop of nitric acid to suppress hydrolysis.

-

Crystallization: Slow evaporation of the solution at room temperature in a desiccator over a suitable drying agent (e.g., concentrated sulfuric acid) will promote the formation of colorless to pale violet crystals.

3. Ferric Ammonium Sulfate (Ferric Alum), NH₄Fe(SO₄)₂·12H₂O:

-

Synthesis: Prepare a solution by dissolving equimolar amounts of hydrated ferrous sulfate and ammonium sulfate in water containing a small amount of sulfuric acid. The iron(II) is then oxidized to iron(III) by the addition of nitric acid.

-

Crystallization: Upon cooling the resulting solution, pale violet octahedral crystals of ferric alum will precipitate. Recrystallization from a slightly acidified aqueous solution can be performed to improve crystal quality.

Single-Crystal X-ray Diffraction and Structure Determination

The following workflow outlines the key steps in determining the crystal structure of a hexaaquairon(III) complex.

Detailed Steps:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined by iteratively adjusting atomic positions, displacement parameters, and occupancies to achieve the best fit between the calculated and observed diffraction data. This process is guided by minimizing the R-factor.

-

Structure Validation: The final refined structure is validated to ensure its chemical and geometric sensibility.

Structural Insights and Significance

The octahedral geometry of the [Fe(H₂O)₆]³⁺ cation is a cornerstone of iron(III) coordination chemistry. The Fe-O bond lengths are a critical parameter, reflecting the strength of the interaction between the iron center and the water ligands. As seen in the table, these distances are remarkably consistent across different crystal lattices, typically falling in the range of 1.99 to 2.07 Å.

The arrangement of the hexaaquairon(III) cations, counter-anions, and any additional water molecules is stabilized by a network of hydrogen bonds. These interactions play a crucial role in determining the overall crystal packing and the stability of the solid-state structure.

This detailed structural information is fundamental for researchers in fields ranging from inorganic chemistry and materials science to biochemistry and pharmacology. Understanding the precise coordination environment of the iron(III) ion is essential for designing novel catalysts, developing new magnetic materials, and comprehending the role of iron in biological systems, including its transport and storage. This guide serves as a critical resource for professionals engaged in these areas of research and development.

References

An In-depth Technical Guide on the Hydrolysis of Hexaaquairon(III) and Solution Acidity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, and its profound impact on the acidity of aqueous solutions. This phenomenon is of critical importance in various fields, including drug development, environmental chemistry, and materials science, where the speciation and solubility of iron(III) are crucial factors.

Core Concepts: The Hydrolysis of Hexaaquairon(III)

When an iron(III) salt is dissolved in water, the iron(III) ion exists as the hexaaquairon(III) complex ion, [Fe(H₂O)₆]³⁺. The high positive charge and small ionic radius of the Fe³⁺ ion polarize the coordinated water molecules, weakening the O-H bonds.[1][2] This increased polarization facilitates the donation of a proton (H⁺) from a coordinated water molecule to a solvent water molecule, a process known as hydrolysis.[1][3] This process is best described as a series of equilibria, where successive deprotonation of the coordinated water molecules occurs.

The initial and most significant hydrolysis step is:

[Fe(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq)

This equilibrium demonstrates the Brønsted-Lowry acidic nature of the hexaaquairon(III) ion, leading to a significant decrease in the pH of the solution. Solutions containing hexaaquairon(III) ions are typically acidic, with pH values often ranging from 1 to 3, depending on the concentration.[1]

Further deprotonation steps can occur, leading to the formation of a variety of mononuclear and polynuclear species.[4] These include [Fe(H₂O)₄(OH)₂]⁺, the neutral complex [Fe(H₂O)₃(OH)₃], and even the anionic species [Fe(H₂O)₂(OH)₄]⁻ at higher pH values. The formation of the neutral, sparingly soluble [Fe(H₂O)₃(OH)₃] is responsible for the characteristic brown precipitate of iron(III) hydroxide.

Quantitative Data: Hydrolysis Constants of Iron(III)

The extent of hydrolysis is quantified by the acid dissociation constants (Ka) or, more commonly in coordination chemistry, by the stepwise formation constants (logβ) for the hydroxo complexes. These constants are crucial for predicting the speciation of iron(III) in solutions of varying pH.

| Hydrolysis Reaction | Hydrolysis Constant (logβ) at 25°C | pKa |

| [Fe(H₂O)₆]³⁺ ⇌ [Fe(H₂O)₅(OH)]²⁺ + H⁺ | -2.18 ± 0.01 | 2.18 |

| [Fe(H₂O)₆]³⁺ + 2H₂O ⇌ [Fe(H₂O)₄(OH)₂]⁺ + 2H⁺ | -5.7 (approx.) | ~3.5 |

| 2[Fe(H₂O)₆]³⁺ ⇌ [Fe₂(H₂O)₈(OH)₂]⁴⁺ + 2H⁺ | -2.91 | |

| [Fe(H₂O)₆]³⁺ + 3H₂O ⇌ [Fe(H₂O)₃(OH)₃]⁰ + 3H⁺ | -12.0 (approx.) | |

| [Fe(H₂O)₆]³⁺ + 4H₂O ⇌ [Fe(H₂O)₂(OH)₄]⁻ + 4H⁺ | -21.6 (approx.) |

Note: The values presented are a compilation from multiple sources and may vary depending on experimental conditions such as ionic strength and temperature. The pKa for the second dissociation is an approximation, as the formation of polynuclear species complicates direct measurement.

Experimental Protocols

The determination of the hydrolysis constants and the resulting solution acidity is primarily achieved through potentiometric titrations and UV-Vis spectrophotometry.

Potentiometric Titration for Determination of Hydrolysis Constants

This method involves monitoring the pH of an iron(III) solution as a strong base is added. The resulting titration curve can be analyzed to determine the pKa values of the hydrolysis reactions.

Materials and Equipment:

-

pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)

-

Automatic titrator or a burette

-

Magnetic stirrer and stir bar

-

Thermostated reaction vessel

-

Standardized iron(III) nitrate or perchlorate solution (e.g., 0.1 M)

-

Standardized sodium hydroxide solution (e.g., 0.1 M), carbonate-free

-

Inert salt solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄)

-

Deionized water

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.

-

Sample Preparation: In the thermostated reaction vessel, place a known volume of the standardized iron(III) solution. Add the inert salt solution to achieve the desired ionic strength. Dilute with deionized water to a final known volume.

-

Titration: Immerse the calibrated pH electrode and the tip of the burette into the solution. Begin stirring the solution at a constant rate.

-

Data Acquisition: Add the standardized NaOH solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Smaller increments should be used near the equivalence points.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa for the first hydrolysis step can be determined at the half-equivalence point. More rigorous analysis involves using computational software to fit the titration data to a model that includes the formation of various hydrolyzed species, thereby yielding the respective hydrolysis constants.

UV-Vis Spectrophotometric Analysis of Iron(III) Hydrolysis

This technique leverages the different absorption spectra of the various iron(III) aqua and hydroxo complexes.

Materials and Equipment:

-

UV-Vis spectrophotometer with a thermostated cuvette holder

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Series of buffer solutions of known pH

-

Stock solution of iron(III) perchlorate in perchloric acid (to suppress initial hydrolysis)

Procedure:

-

Preparation of Solutions: Prepare a series of solutions with a constant total iron(III) concentration but varying pH by adding the iron(III) stock solution to different buffer solutions. An inert salt should be included to maintain constant ionic strength.

-

Spectral Acquisition: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-600 nm). Use a reference cuvette containing the corresponding buffer solution without iron(III).

-

Data Analysis: The spectra will show changes in absorbance at specific wavelengths corresponding to the formation of different hydrolyzed species.[4][5] By analyzing the absorbance data as a function of pH, and applying Beer-Lambert law, the concentrations of the different species can be determined at each pH. This information can then be used to calculate the equilibrium constants for the hydrolysis reactions. Principal component analysis of the spectra can also be employed to identify the number of absorbing species and their individual spectra.[4][5]

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes and relationships in the hydrolysis of hexaaquairon(III).

Caption: Stepwise hydrolysis of hexaaquairon(III).

Caption: Experimental workflow for potentiometric titration.

Caption: Relationship between hydrolysis and solution acidity.

References

Spectroscopic Characterization of the Hexaaquairon(III) Ion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, is a cornerstone species in coordination chemistry and is of significant interest in biological and pharmaceutical sciences due to the ubiquitous role of iron in physiological and pathological processes. This complex, formed upon the dissolution of iron(III) salts in aqueous solutions, serves as a fundamental model for understanding the behavior of iron in biological systems.[1] Its high-spin d⁵ electronic configuration and the presence of weakly coordinating water ligands give rise to characteristic spectroscopic signatures that are sensitive to its coordination environment and hydrolysis state.[1] This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the [Fe(H₂O)₆]³⁺ ion, including detailed experimental protocols and a summary of key quantitative data.

Physicochemical Properties

The [Fe(H₂O)₆]³⁺ ion possesses an octahedral geometry with the central Fe³⁺ ion coordinated to six water molecules.[1] In aqueous solution, it is subject to hydrolysis, a process in which the coordinated water molecules act as Brønsted-Lowry acids, leading to the formation of various hydroxo and oxo-bridged species.[1][2][3] This hydrolysis is pH-dependent and significantly influences the spectroscopic properties of the solution. The high positive charge of the Fe³⁺ ion polarizes the O-H bonds of the coordinated water molecules, facilitating proton dissociation and resulting in acidic solutions.[1][4]

Spectroscopic Data Summary

The spectroscopic characterization of the hexaaquairon(III) ion provides valuable insights into its electronic structure and coordination environment. The following table summarizes the key quantitative data obtained from UV-Vis, Mössbauer, and Electron Paramagnetic Resonance (EPR) spectroscopy.

| Spectroscopic Technique | Parameter | Value | Notes |

| UV-Vis Spectroscopy | λmax (6A1g → 4T1g) | ~800 nm (12,500 cm-1) | Spin-forbidden, very weak absorption. |

| λmax (6A1g → 4T2g) | ~550 nm (18,200 cm-1) | Spin-forbidden, very weak absorption. | |

| λmax (LMCT) | ~300 nm | Ligand-to-Metal Charge Transfer band, absorbance increases with hydrolysis.[5] | |

| Molar Absorptivity (ε) | Very low for d-d transitions | Due to the spin-forbidden nature of the transitions. | |

| Mössbauer Spectroscopy | Isomer Shift (δ) | ~0.40 - 0.50 mm/s | Relative to iron metal at room temperature.[5] Typical for high-spin Fe(III).[6] |

| Quadrupole Splitting (ΔEQ) | ~0.60 - 0.80 mm/s | Arises from the electric field gradient at the nucleus.[5] | |

| EPR Spectroscopy | g-factor | ~2.0 | Isotropic signal for the high-spin d⁵ ion in a symmetric environment. |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of the [Fe(H₂O)₆]³⁺ ion and observe the effect of hydrolysis.

Materials:

-

Iron(III) salt (e.g., FeCl₃·6H₂O or Fe(NO₃)₃·9H₂O)

-

Deionized water

-

Hydrochloric acid (HCl) or Nitric acid (HNO₃) (to suppress hydrolysis)

-

Sodium hydroxide (NaOH) solution (to induce hydrolysis)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of an iron(III) salt and dissolve it in a volumetric flask with deionized water containing a small amount of acid (e.g., 0.1 M HCl) to obtain a stock solution of known concentration (e.g., 0.1 M). The acid is necessary to suppress hydrolysis and maintain the predominance of the [Fe(H₂O)₆]³⁺ species.

-

Preparation of Standard Solutions: Prepare a series of standard solutions by serial dilution of the stock solution.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 nm to 900 nm.

-

Blank Measurement: Fill a quartz cuvette with the acidic deionized water used to prepare the solutions and use it as a blank to zero the absorbance of the instrument.

-

Sample Measurement: Record the UV-Vis spectrum of each standard solution.

-

Effect of pH: To observe the effect of hydrolysis, take a sample of the iron(III) solution and slowly add a dilute NaOH solution while monitoring the pH. Record the UV-Vis spectrum at different pH values.

Mössbauer Spectroscopy

Objective: To determine the isomer shift and quadrupole splitting of the [Fe(H₂O)₆]³⁺ ion in a frozen aqueous solution.

Materials:

-

⁵⁷Fe-enriched iron(III) salt (for enhanced signal) or natural abundance iron(III) salt

-

Deionized water

-

Acid (e.g., HClO₄)

-

Glycerol (as a cryoprotectant/glass-forming agent)

-

Mössbauer spectrometer with a ⁵⁷Co source

-

Cryostat for low-temperature measurements (liquid nitrogen or helium)

-

Sample holder for frozen solutions

Procedure:

-

Sample Preparation: Prepare a concentrated solution of the iron(III) salt in acidic deionized water. To prevent the formation of crystalline ice, which can lead to sample inhomogeneity and line broadening, a glass-forming agent like glycerol is often added.[7] A typical concentration would be in the range of 0.1 to 1 M.

-

Rapid Freezing: The solution must be rapidly frozen to form a vitreous (glassy) solid. This is crucial to preserve the random orientation of the molecules and to prevent precipitation or crystallization.[2] This can be achieved by rapidly plunging the sample holder containing the solution into liquid nitrogen.

-

Spectrometer Setup: Mount the frozen sample in the cryostat of the Mössbauer spectrometer. The spectrometer is typically operated in transmission mode.

-

Data Acquisition: The Mössbauer spectrum is acquired by moving the ⁵⁷Co source relative to the absorber (the frozen sample) with a range of velocities. The gamma-ray counts are recorded as a function of the source velocity. Data collection may take several hours to days depending on the iron concentration and enrichment.

-

Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to extract the isomer shift (δ) and quadrupole splitting (ΔEQ). The isomer shift is reported relative to a standard, typically α-iron at room temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To determine the g-factor of the high-spin [Fe(H₂O)₆]³⁺ ion.

Materials:

-

Iron(III) salt

-

Deionized water

-

A diamagnetic, isomorphous host salt (e.g., [Al(H₂O)₆]Cl₃) for dilution

-

EPR spectrometer (X-band or Q-band)

-

Cryostat for low-temperature measurements (liquid nitrogen or helium)

-

EPR tubes

Procedure:

-

Sample Preparation: For well-resolved spectra, the paramagnetic [Fe(H₂O)₆]³⁺ ions should be magnetically dilute to minimize spin-spin interactions which cause line broadening. This is achieved by co-crystallizing a small amount of the iron(III) salt with a diamagnetic, isomorphous host salt or by preparing a frozen solution in a glass-forming solvent.

-

Frozen Solution Preparation: Prepare a dilute solution of the iron(III) salt in a suitable solvent that forms a good glass upon freezing (e.g., a water/glycerol mixture). The concentration should be in the micromolar to low millimolar range.

-

Sample Loading: Transfer the solution to an EPR tube and flash-freeze it in liquid nitrogen to ensure a glassy state.

-

Spectrometer Setup: Place the frozen sample in the cryostat of the EPR spectrometer. The measurements are typically performed at low temperatures (e.g., 77 K or 4.2 K) to increase the spin-lattice relaxation time and obtain sharper signals.

-

Data Acquisition: The EPR spectrum is recorded by sweeping the magnetic field while irradiating the sample with a fixed microwave frequency.

-

Data Analysis: The g-factor is determined from the position of the resonance signal in the spectrum using the equation hν = gμBB, where h is Planck's constant, ν is the microwave frequency, μB is the Bohr magneton, and B is the magnetic field at resonance.

Visualizations

The following diagrams illustrate the electronic transitions and the experimental workflow for the spectroscopic characterization of the hexaaquairon(III) ion.

Caption: d-d electronic transitions for high-spin [Fe(H₂O)₆]³⁺.

Caption: Experimental workflow for spectroscopic characterization.

References

- 1. ionicviper.org [ionicviper.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Spectroscopic Investigations of [FeFe] Hydrogenase Maturated with [57Fe2(adt)(CN)2(CO)4]2– - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

The Intricate Dance of Iron(III) in Water: A Technical Guide to its Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the coordination chemistry of iron(III) in aqueous solutions. Given iron's essential role in biological systems and its potential for toxicity, a thorough understanding of its behavior in water is paramount for fields ranging from environmental science to pharmacology. This document details the hydrolysis and polymerization of the ferric aqua ion, the formation of complexes with various ligands, and the critical influence of pH on these processes. Furthermore, it presents key experimental protocols for studying these phenomena and discusses the implications for drug development.

The Aqueous Chemistry of Iron(III): Hydrolysis and Polymerization

In aqueous solution, the iron(III) ion exists as the hexaaqua complex, [Fe(H₂O)₆]³⁺. This complex is a strong Lewis acid, readily undergoing hydrolysis, a process that profoundly influences its bioavailability and reactivity. The hydrolysis of [Fe(H₂O)₆]³⁺ is a stepwise process, with the formation of a series of monomeric and polymeric hydroxo and oxo-bridged species.

The initial hydrolysis steps involve the deprotonation of coordinated water molecules to form soluble mononuclear species:

-

[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺

-

[Fe(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Fe(H₂O)₄(OH)₂]⁺ + H₃O⁺

As the pH increases, these mononuclear species can dimerize and further polymerize, leading to the formation of species such as the dinuclear complex [Fe₂(H₂O)₈(OH)₂]⁴⁺. With further increases in pH, larger, often insoluble, polynuclear species like ferrihydrite (approximated as Fe(OH)₃) precipitate from solution. This polymerization process is a critical factor in the low solubility of iron(III) at neutral pH.

The speciation of iron(III) is highly dependent on pH. At low pH (typically below 2), the free hexaaqua iron(III) ion is the dominant species. As the pH rises, the concentration of the various hydrolyzed species increases, leading to a complex mixture of monomers, dimers, and polymers. Understanding this pH-dependent speciation is crucial for predicting the behavior of iron(III) in biological and environmental systems.

Quantitative Data: Hydrolysis Constants of Iron(III)

The following table summarizes the key hydrolysis constants for the formation of various iron(III) hydroxo species at 25 °C. These constants are essential for modeling the speciation of iron(III) as a function of pH.

| Equilibrium Reaction | Log β |

| Fe³⁺ + H₂O ⇌ Fe(OH)²⁺ + H⁺ | -2.19 |

| Fe³⁺ + 2H₂O ⇌ Fe(OH)₂⁺ + 2H⁺ | -5.67 |

| Fe³⁺ + 3H₂O ⇌ Fe(OH)₃(s) + 3H⁺ | -12.56 |

| Fe³⁺ + 4H₂O ⇌ Fe(OH)₄⁻ + 4H⁺ | -21.6 |

| 2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺ | -2.95 |

Complex Formation with Biologically and Pharmaceutically Relevant Ligands

The coordination chemistry of iron(III) is not limited to its interactions with water and hydroxide ions. A vast array of organic and inorganic ligands can form stable complexes with Fe(III), significantly altering its solubility, redox potential, and biological activity. The stability of these complexes is described by their formation constants (or stability constants), with higher values indicating stronger binding.

Quantitative Data: Stability Constants of Selected Iron(III) Complexes

The table below presents the logarithm of the overall stability constants (log β) for the formation of 1:1 Fe(III) complexes with several important ligands. These values highlight the high affinity of iron(III) for oxygen- and nitrogen-donating ligands.

| Ligand | Complex Stoichiometry (Fe:Ligand) | Log β |

| EDTA⁴⁻ | 1:1 | 25.1 |

| Citrate³⁻ | 1:1 | 11.4 |

| Phosphate (PO₄³⁻) | 1:1 | 20.8 |

| Glycine | 1:1 | 10.1 |

| Deferoxamine B (DFO) | 1:1 | 30.6 |

| Deferiprone (L1) | 1:3 | 37.4 |

| Deferasirox (ICL-670) | 1:2 | 35.8 |

Experimental Protocols for Studying Iron(III) Coordination

The determination of stability constants and the characterization of iron(III) complexes in solution rely on a variety of experimental techniques. Potentiometric titration and UV-visible spectrophotometry are two of the most common and powerful methods.

Potentiometric Titration for Stability Constant Determination

Principle: This method involves monitoring the pH of a solution containing the iron(III) ion and the ligand of interest as a standardized solution of a strong base (e.g., NaOH) is added. The resulting titration curve can be analyzed to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes. The Irving-Rossotti method is a widely used approach for this analysis.[1]

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of the ligand of known concentration.

-

Prepare a stock solution of iron(III) nitrate or perchlorate of known concentration. The use of non-complexing anions is crucial.

-

Prepare a standardized solution of a strong acid (e.g., HClO₄).

-

Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH).

-

Prepare a solution of a background electrolyte (e.g., KNO₃ or NaClO₄) to maintain a constant ionic strength.

-

-

Titration Procedure:

-

Calibrate a pH meter and glass electrode using standard buffer solutions.

-

Perform three sets of titrations at a constant temperature:

-

A (Acid only): A known volume of the strong acid and background electrolyte.

-

B (Acid + Ligand): The same as A, with the addition of a known amount of the ligand.

-

C (Acid + Ligand + Metal): The same as B, with the addition of a known amount of the iron(III) salt.

-

-

Titrate each solution with the standardized strong base, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added for each titration.

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄).

-

The free ligand concentration ([L]) can then be calculated at each point in the titration.

-

A formation curve is constructed by plotting n̄ versus pL (-log[L]).

-

The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (i.e., K₁ at n̄ = 0.5, K₂ at n̄ = 1.5, etc.). More sophisticated computational methods can be used for a more accurate determination of the overall stability constants (β).

-

UV-Visible Spectrophotometry for Speciation Studies

Principle: The formation of iron(III) complexes is often accompanied by changes in the UV-visible absorption spectrum. These changes can be monitored to study the stoichiometry and stability of the complexes. The method of continuous variations (Job's plot) is commonly used to determine the stoichiometry of a complex.

Detailed Methodology:

-

Solution Preparation:

-

Prepare stock solutions of the iron(III) salt and the ligand of known concentrations in a suitable buffer to maintain a constant pH.

-

-

Stoichiometry Determination (Job's Plot):

-

Prepare a series of solutions where the total molar concentration of iron(III) and the ligand is constant, but the mole fraction of the ligand is varied from 0 to 1.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

-

Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.[2]

-

-

Stability Constant Determination:

-

Prepare a series of solutions with a constant concentration of iron(III) and varying concentrations of the ligand.

-

Measure the absorbance of each solution at the λₘₐₓ of the complex.

-

The data can be analyzed using various graphical or computational methods (e.g., the Benesi-Hildebrand method for 1:1 complexes) to determine the stability constant.

-

Visualizing Complex Relationships

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental relationships and workflows in the study of iron(III) coordination chemistry.

Caption: pH-dependent speciation of aqueous iron(III).

Caption: Experimental workflow for determining stability constants.

Implications for Drug Development

The coordination chemistry of iron(III) is of profound importance in drug development, particularly in two key areas: chelation therapy for iron overload disorders and the design of drug delivery systems.

Chelation Therapy

Chronic iron overload, resulting from genetic disorders or repeated blood transfusions, can lead to severe organ damage due to iron-catalyzed oxidative stress. Chelation therapy aims to sequester excess iron and facilitate its excretion from the body. An effective iron chelator must exhibit high and selective affinity for Fe(III) over other biologically important metal ions.[3]

The clinically approved iron chelators—deferoxamine (DFO), deferiprone, and deferasirox—are all potent ligands for Fe(III).[3] Their therapeutic efficacy is directly related to their high stability constants with iron(III), which allows them to effectively compete for and remove iron from non-transferrin-bound iron pools in the plasma. The design of new and improved iron chelators is an active area of research, focusing on optimizing their oral bioavailability, pharmacokinetic properties, and side-effect profiles, all of which are influenced by their coordination chemistry.

Drug Delivery Systems

The unique coordination properties of iron(III) are also being exploited in the development of novel drug delivery systems. For instance, metal-organic frameworks (MOFs) containing iron(III) as a metal node can be designed to encapsulate and release therapeutic agents.[4] The loading and release kinetics of the drug are governed by the coordination interactions between the drug molecules and the iron centers within the MOF. Furthermore, the ability of iron(III) to form complexes with certain drugs can be used to improve their solubility, stability, and targeted delivery.

Caption: Cellular iron uptake and homeostasis signaling pathway.

Conclusion

The coordination chemistry of iron(III) in aqueous solutions is a complex and multifaceted field with far-reaching implications. The interplay of hydrolysis, polymerization, and complex formation with a diverse range of ligands dictates the speciation, bioavailability, and reactivity of this essential yet potentially toxic metal ion. A thorough understanding of these fundamental principles, supported by robust experimental methodologies, is indispensable for researchers and professionals in drug development and related scientific disciplines. Future advancements in this area will undoubtedly lead to the development of more effective therapeutic strategies for iron-related disorders and innovative applications in materials science and biotechnology.

References

A Technical Guide to the Thermodynamic Properties of Hexaaquairon(III) Formation and Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the thermodynamic principles governing the formation and subsequent hydrolysis of the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. It includes quantitative thermodynamic data, detailed experimental protocols for their determination, and graphical representations of the key chemical and experimental pathways.

Introduction

The hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, is the predominant species of iron(III) in acidic aqueous solutions. Its formation involves the coordination of six water molecules, acting as ligands, to a central Fe³⁺ ion.[1] Due to the high charge density of the Fe³⁺ cation, the coordinated water molecules are highly polarized, making the complex a potent Brønsted acid.[2][3][4] Consequently, the thermodynamic stability of [Fe(H₂O)₆]³⁺ is intrinsically linked to its stepwise hydrolysis reactions. Understanding the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of these processes is critical in fields ranging from environmental chemistry and geochemistry to pharmacology and drug development, where iron's bioavailability, transport, and potential toxicity are of paramount concern.

Thermodynamic Principles and Key Equilibria

The stability of a metal complex in solution is quantified by its stability constant (K), also known as the formation constant (β).[5] The thermodynamic parameters are related by the fundamental equations:

-

Gibbs Free Energy: ΔG° = -RTlnK

-

Gibbs-Helmholtz Equation: ΔG° = ΔH° - TΔS°

where R is the ideal gas constant and T is the absolute temperature. A large positive logK value and a large negative ΔG° value indicate a thermodynamically stable complex.[6]

For hexaaquairon(III), the most significant reactions are not its formation from gaseous ions, but its sequential deprotonation (hydrolysis) in water. The primary equilibria are:

-

First Hydrolysis: [Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(H₂O)₅(OH)]²⁺ + H₃O⁺

-

Second Hydrolysis: [Fe(H₂O)₅(OH)]²⁺ + H₂O ⇌ [Fe(H₂O)₄(OH)₂]⁺ + H₃O⁺

-

Dimerization: 2[Fe(H₂O)₆]³⁺ + 2H₂O ⇌ [Fe₂(H₂O)₈(OH)₂]⁴⁺ + 2H₃O⁺

These reactions demonstrate the acidic nature of the complex, with solutions of hexaaquairon(III) typically having a pH in the range of 1 to 3.[3][4]

Quantitative Thermodynamic Data

The thermodynamic properties for the key hydrolysis steps of hexaaquairon(III) at 25 °C are summarized below. These values are crucial for predicting iron speciation under various conditions.

Table 1: Stepwise Hydrolysis Constants for Iron(III) at 25°C

| Reaction | Equilibrium Expression | log K (at I=0) | Reference |

|---|---|---|---|

| Fe³⁺ + H₂O ⇌ FeOH²⁺ + H⁺ | K₁ = [FeOH²⁺][H⁺]/[Fe³⁺] | -2.19 ± 0.02 | [7] |

| Fe³⁺ + 2H₂O ⇌ Fe(OH)₂⁺ + 2H⁺ | K₂ = [Fe(OH)₂⁺][H⁺]²/[Fe³⁺] | -5.76 ± 0.06 | [7] |

| Fe³⁺ + 3H₂O ⇌ Fe(OH)₃(aq) + 3H⁺ | K₃ = [Fe(OH)₃][H⁺]³/[Fe³⁺] | -14.30 ± 0.32 | [7] |

| Fe³⁺ + 4H₂O ⇌ Fe(OH)₄⁻ + 4H⁺ | K₄ = [Fe(OH)₄⁻][H⁺]⁴/[Fe³⁺] | -21.71 ± 0.24 | [7] |

| 2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺| K₂₂ = [Fe₂(OH)₂⁴⁺][H⁺]²/[Fe³⁺]²| -2.92 ± 0.02 |[7] |

Table 2: Thermodynamic Parameters for Iron(III) Hydrolysis Reactions at 25°C

| Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|

| Fe³⁺ + H₂O ⇌ FeOH²⁺ + H⁺ | 12.5 | 43.5 ± 0.8 | 104 | [8][9] |

| 2FeOH²⁺ ⇌ Fe₂(OH)₂⁴⁺ | -5.4 | -24.7 ± 1.7 | -65 |[8][9] |

Note: Values from references were converted to standard units where necessary. The first hydrolysis step is driven by a large positive entropy change, indicative of an electrostatic interaction.[10]

Experimental Protocols

The determination of thermodynamic data for metal complexes relies on precise experimental techniques. The most common methods are potentiometry, spectrophotometry, and calorimetry.

Potentiometric Titration

This method determines stability constants by measuring the concentration of a free ion, typically H⁺ (via pH), in a solution at equilibrium. The Irving-Rossotti method is a widely used approach.[11]

Methodology:

-

Solution Preparation: Prepare a series of solutions containing the metal ion ([Fe(H₂O)₆]³⁺) at a constant concentration, a known concentration of a non-complexing acid (e.g., HClO₄) to prevent initial hydrolysis, and a constant ionic strength maintained by an inert salt (e.g., NaClO₄).[11]

-

Titration Setup: Use a calibrated glass electrode and a reference electrode connected to a pH meter. Place the reaction vessel in a thermostatted water bath to maintain a constant temperature (e.g., 25 ± 0.1 °C).

-

Titration Procedure: Titrate the solution with a standardized, carbonate-free strong base (e.g., NaOH). Record the pH after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis:

-

Plot the titration curve (pH vs. volume of base added).

-

Calculate the average number of protons bound per ligand molecule (n̄ₐ).

-

Calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration ([L]) at each point in the titration.

-

Construct a "formation curve" by plotting n̄ versus pL (where pL = -log[L]).

-

From the formation curve, stepwise stability constants (K₁, K₂, etc.) can be determined. For instance, the value of pL at n̄ = 0.5 corresponds to log K₁.[12]

-

UV-Visible Spectrophotometry

Spectrophotometry is used when the metal complex or its hydrolysis products have a distinct absorption spectrum. The method relies on the Beer-Lambert law, where absorbance is proportional to concentration.[13][14][15]

Methodology:

-

Spectral Analysis: Record the UV-Vis spectra of the free metal ion and the fully formed complex to identify the wavelength of maximum absorbance difference (λ_max). Iron(III) hydroxo complexes have strong ligand-to-metal charge transfer bands at wavelengths below 400 nm.[10]

-

Solution Preparation: Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions (Job's method of continuous variation). Maintain constant pH, temperature, and ionic strength.

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max using a dual-beam spectrophotometer.[16]

-

Data Analysis:

-

Stoichiometry (Job's Plot): Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex).

-

Stability Constant: Use the absorbance data from solutions with varying ligand-to-metal ratios to calculate the equilibrium concentrations of all species and subsequently determine the stability constant.[17][18]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed (enthalpy change, ΔH) during a binding interaction. This allows for the simultaneous determination of the stability constant (K), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Methodology:

-

Instrument Setup: Place a solution of the macromolecule (e.g., Fe³⁺) in the sample cell and the ligand solution in a syringe. The instrument maintains a constant temperature.

-

Titration: Inject small, precise aliquots of the ligand from the syringe into the sample cell.

-

Heat Measurement: The instrument measures the minute temperature changes that occur upon binding and calculates the heat associated with each injection.

-

Data Analysis:

-

Plot the heat evolved per injection against the molar ratio of ligand to metal.

-

Fit the resulting binding isotherm to a suitable binding model. The fitting process yields the values for K, ΔH, and the stoichiometry of the interaction.

-

The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the relationships ΔG = -RTlnK and ΔG = ΔH - TΔS.

-

Visualizations

The following diagrams illustrate the key chemical and experimental pathways described in this guide.

Hexaaquairon(III) Hydrolysis Pathway

Caption: Stepwise hydrolysis and dimerization of the hexaaquairon(III) ion.

Experimental Workflow for Potentiometric Determination

Caption: Workflow for determining stability constants via potentiometric titration.

References

- 1. science-revision.co.uk [science-revision.co.uk]

- 2. eng.libretexts.org [eng.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Iron (III) hydrolysis and solubility at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. vpscience.org [vpscience.org]

- 14. ijbpr.net [ijbpr.net]

- 15. researchgate.net [researchgate.net]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Ligand Field Stabilization Energy of Hexaaquairon(III): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Ligand Field Stabilization Energy (LFSE) of the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. This complex is a crucial species in various chemical and biological systems, and understanding its electronic structure and stability is paramount for researchers in coordination chemistry, materials science, and pharmacology.

Core Concepts: Electronic Structure and Ligand Field Theory

The central metal ion in the hexaaquairon(III) complex is iron in the +3 oxidation state. The electronic configuration of a neutral iron atom is [Ar] 3d⁶ 4s². Upon losing three electrons to form the Fe³⁺ ion, the configuration becomes [Ar] 3d⁵. The five d-electrons are housed in the five degenerate d-orbitals in the free ion.

When six water (aqua) ligands surround the Fe³⁺ ion in an octahedral geometry, the electrostatic field created by the ligands lifts the degeneracy of the d-orbitals. They split into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g). The energy difference between these two levels is known as the crystal field splitting energy, denoted as Δo (or 10Dq).

Water is considered a weak-field ligand, meaning it causes a relatively small Δo. Consequently, for the d⁵ configuration of Fe³⁺, it is energetically more favorable for the electrons to occupy all five d-orbitals singly before pairing up in the lower t₂g orbitals. This results in a high-spin complex .[1][2]

Calculation of Ligand Field Stabilization Energy (LFSE)

The LFSE represents the net energy decrease of the d-electrons in the presence of the ligand field compared to a hypothetical spherical field. It is calculated using the following formula for an octahedral complex:

LFSE = (-0.4 × n(t₂g) + 0.6 × n(e_g))Δo

Where:

-

n(t₂g) is the number of electrons in the t₂g orbitals.

-

n(e_g) is the number of electrons in the e_g orbitals.

-

Δo is the crystal field splitting energy.

For the high-spin d⁵ configuration of [Fe(H₂O)₆]³⁺, three electrons occupy the t₂g orbitals and two electrons occupy the e_g orbitals.[3][4] Therefore, the LFSE is calculated as:

LFSE = (-0.4 × 3 + 0.6 × 2)Δo LFSE = (-1.2 + 1.2)Δo LFSE = 0Δo

This result indicates that for a high-spin d⁵ complex, there is no net stabilization energy gained from the ligand field.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the hexaaquairon(III) complex.

| Parameter | Value | Reference |

| Central Metal Ion | Fe³⁺ | |

| d-electron Configuration | d⁵ | [1] |

| Ligand | H₂O (weak field) | [1][2] |

| Spin State | High-spin | [1] |

| t₂g electron occupancy | 3 | [3][4] |

| e_g electron occupancy | 2 | [3][4] |

| Ligand Field Stabilization Energy (LFSE) | 0Δo | [5] |

| Crystal Field Splitting Energy (Δo) | 14,000 cm⁻¹ | |

| Pairing Energy (P) for Fe³⁺ | ~30,000 cm⁻¹ |

Note: The value for Δo can vary slightly depending on the experimental conditions. The pairing energy (P) for Fe³⁺ is significantly larger than Δo, confirming the high-spin nature of the complex.

Experimental Determination of Δo: UV-Visible Spectroscopy

The crystal field splitting energy (Δo) can be experimentally determined using UV-Visible spectroscopy. The absorption of light in the visible region by the complex corresponds to the promotion of an electron from the t₂g to the e_g orbitals. However, for a high-spin d⁵ complex like [Fe(H₂O)₆]³⁺, all d-d transitions are spin-forbidden, resulting in very weak and often unobservable absorption bands. The pale violet color of [Fe(H₂O)₆]³⁺ solutions is due to these very low-intensity transitions.

A detailed experimental protocol for determining Δo for a similar transition metal complex is provided below.

Experimental Protocol: Determination of Δo using UV-Visible Spectroscopy

Objective: To determine the crystal field splitting energy (Δo) of a transition metal complex by measuring its UV-Visible absorption spectrum.

Materials:

-

A salt of the transition metal complex (e.g., Fe(NO₃)₃·9H₂O for [Fe(H₂O)₆]³⁺)

-

Distilled or deionized water

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of the metal salt and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 0.1 M).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Spectrophotometer Setup: Turn on the UV-Visible spectrophotometer and allow it to warm up for the recommended time. Set the wavelength range to scan the visible region (typically 380-780 nm).

-

Blank Measurement: Fill a quartz cuvette with the solvent (distilled water) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.

-

Sample Measurement: Starting with the most dilute standard solution, rinse the cuvette with a small amount of the solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat for all Standards: Repeat the measurement for all the prepared standard solutions, moving from the most dilute to the most concentrated.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) from the spectra.

-

The energy of the absorbed light at λ_max corresponds to the crystal field splitting energy (Δo).

-

Calculate Δo using the following equation: Δo (cm⁻¹) = 1 / λ_max (nm) × 10⁷ (nm/cm)

-

Visualizations

d-Orbital Splitting in an Octahedral Field

Caption: d-orbital splitting for high-spin Fe(III) in an octahedral field.

Experimental Workflow for Δo Determination

Caption: Workflow for the experimental determination of Δo.

References

Mössbauer Spectroscopy of the Hexaaquairon(III) Cation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of ⁵⁷Fe Mössbauer spectroscopy to the study of the hexaaquairon(III) cation, [Fe(H₂O)₆]³⁺. This complex is a fundamental species in aqueous iron chemistry and serves as a crucial model for understanding iron coordination in biological and pharmaceutical systems. This document outlines the theoretical underpinnings, experimental protocols, data interpretation, and key Mössbauer parameters associated with this ion.

Core Principles of Mössbauer Spectroscopy for Iron(III)

Mössbauer spectroscopy is a high-resolution nuclear technique that probes the local chemical environment of a specific isotope, in this case, ⁵⁷Fe.[1] The technique relies on the recoil-free emission and resonant absorption of gamma rays, which can only occur in solid materials or frozen solutions.[1] The spectrum provides several key hyperfine parameters:

-

Isomer Shift (δ): This parameter reflects the electron density at the nucleus and is highly sensitive to the oxidation and spin state of the iron atom.[2][3] It arises from the electrostatic interaction between the nuclear charge distribution and the surrounding s-electrons.[3] For high-spin Fe(III) compounds in an octahedral environment, isomer shifts typically fall within the range of +0.4 to +0.9 mm/s relative to α-iron at room temperature.[4]

-

Quadrupole Splitting (ΔE₋): This parameter arises when a nucleus with a non-spherical charge distribution (like ⁵⁷Fe in its excited state) interacts with a non-cubic electric field gradient (EFG).[3] The EFG is generated by asymmetries in the electronic charge distribution and the ligand arrangement. For the high-spin d⁵ configuration of Fe(III), the d-shell is spherically symmetric (one electron in each of the five d-orbitals). Therefore, any observed quadrupole splitting originates primarily from the lattice or distortions in the coordination sphere that break the perfect octahedral symmetry.

-

Magnetic Hyperfine Splitting (H_eff): This interaction occurs when the nucleus experiences a magnetic field, splitting the nuclear energy levels and typically producing a six-line spectrum (a sextet). For paramagnetic species like [Fe(H₂O)₆]³⁺, this field arises from the atom's own unpaired electrons. In a magnetically dilute environment, such as a frozen solution, the electronic spin relaxation rate is often slow compared to the nuclear precession frequency. This "slow relaxation" allows the nucleus to experience a quasi-static magnetic field, resulting in a well-resolved magnetic sextet, particularly at very low temperatures (e.g., 4.2 K).

The Mössbauer Signature of Hexaaquairon(III)

The Mössbauer spectrum of the [Fe(H₂O)₆]³⁺ cation in frozen aqueous solutions is characteristically complex and highly dependent on temperature and concentration. Due to the paramagnetic nature of the high-spin Fe(III) ion and the magnetic dilution in a frozen solvent matrix, the spectra are dominated by slow paramagnetic relaxation effects.[1][5]

Instead of a simple two-line quadrupole doublet, the spectra often present as a broad, unresolved feature or a full six-line magnetic hyperfine pattern. Therefore, the most insightful data are typically collected at liquid helium temperatures (e.g., 4.2 K), where the relaxation is slowest, and in the presence of a small external magnetic field to suppress certain relaxation processes.

The key Mössbauer parameters for [Fe(H₂O)₆]³⁺, derived from magnetically split spectra in frozen acidic ferric perchlorate solutions (where perchlorate is a non-coordinating anion), are summarized below.

Table 1: Mössbauer Hyperfine Parameters for [Fe(H₂O)₆]³⁺ in a Frozen Aqueous Matrix

| Parameter | Value | Conditions | Description |

| Isomer Shift (δ) | ~0.46 mm/s | 4.5 K, relative to α-Fe | Consistent with high-spin octahedral Fe(III). |

| Magnetic Hyperfine Field (H_eff) | ~57.5 T (575 kOe) | 4.5 K, in a small applied field | The effective magnetic field at the nucleus, indicative of the S=5/2 state. |

| Quadrupole Perturbation (ε) | ~ -0.01 mm/s | 4.5 K, in a small applied field | Represents the shift in the nuclear sublevels due to the small electric field gradient. |

Note: Data synthesized from studies on frozen ferric perchlorate solutions, which provide the best model for the isolated hexaaquairon(III) ion.

Experimental Methodology

Acquiring high-quality Mössbauer spectra of [Fe(H₂O)₆]³⁺ requires careful sample preparation and specific instrumentation settings.

A. Sample Preparation (Frozen Solution)

-

Solution Preparation: Dissolve an iron(III) salt, preferably enriched with ⁵⁷Fe, in deionized water. Ferric perchlorate, Fe(ClO₄)₃, is an ideal choice as the perchlorate anion is non-coordinating, ensuring the presence of the [Fe(H₂O)₆]³⁺ species. The solution should be acidified (e.g., with perchloric acid to pH ~ 0) to prevent hydrolysis and the formation of polynuclear iron oxy-hydroxide species.

-

Glass Formation (Optional but Recommended): To prevent the crystallization of ice and the segregation of iron salts upon freezing, a glass-forming agent such as glycerol can be added.[5] This helps to ensure a homogeneous, amorphous solid where the iron complexes remain isolated.

-

Rapid Freezing: The sample holder (typically a small plastic cup) containing the solution is plunged rapidly into a cryogenic liquid, usually liquid nitrogen (77 K). This quick-freezing process is crucial for forming a glassy state.[6]

-

Cryostat Mounting: The frozen sample is then quickly transferred to a cryostat (e.g., a liquid helium cryostat) for measurement at the desired low temperature.

B. Data Acquisition

-

Spectrometer: A standard Mössbauer spectrometer operating in constant acceleration mode is used.[1]

-

Source: A ⁵⁷Co source, typically embedded in a rhodium (Rh) matrix, is used as the source of the 14.4 keV gamma rays.[7]

-

Temperature Control: The sample (absorber) is maintained at a stable low temperature, often 77 K or, for better resolution of magnetic splitting, ≤ 4.2 K.

-

Geometry: Data is collected in transmission geometry, where the detector is placed behind the sample.

-

Velocity Calibration: The velocity scale of the spectrometer is calibrated using a standard α-iron foil at room temperature. All isomer shifts are reported relative to the centroid of this standard spectrum.[7]

-

Data Analysis: The resulting spectrum is fitted using specialized software. Due to the complex line shapes from relaxation effects, fitting may require models based on the Blume-Tjon theory for relaxing paramagnetic sextets rather than simple Lorentzian doublets or sextets.

Data Interpretation and Visualization

The interpretation of Mössbauer spectra for [Fe(H₂O)₆]³⁺ involves understanding the relationship between the electronic and structural properties of the ion and the resulting hyperfine parameters.

As the diagram illustrates, the high-spin state of the Fe³⁺ ion is fundamental, leading to a specific s-electron density that determines the isomer shift. This spin state also enables the slow relaxation phenomena responsible for the magnetic splitting. Distortions from perfect octahedral symmetry in the [Fe(H₂O)₆]³⁺ complex create an EFG, which results in a small quadrupole perturbation on the magnetically split spectrum.

Experimental and Analytical Workflow

The process of analyzing a hexaaquairon(III) sample via Mössbauer spectroscopy follows a structured workflow from sample preparation through final data interpretation.

This workflow highlights the critical steps, from ensuring the correct chemical species in solution to using the appropriate physical models for data analysis, which are essential for obtaining meaningful results from these complex paramagnetic systems.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Extensive reference set and refined computational protocol for calculations of 57Fe Mössbauer parameters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. pubs.aip.org [pubs.aip.org]

- 7. scispace.com [scispace.com]

Methodological & Application

Application of Hexaaquairon(III) as a Versatile and Eco-Friendly Catalyst in Organic Synthesis

Application Note

Introduction

Hexaaquairon(III), [Fe(H₂O)₆]³⁺, is an inexpensive, readily available, and environmentally benign Lewis acid catalyst that has demonstrated significant utility in a variety of organic transformations. Its catalytic activity stems from the high charge density of the Fe³⁺ ion, which effectively activates substrates towards nucleophilic attack. This complex is water-tolerant, making it an attractive alternative to many traditional Lewis acids that require anhydrous conditions. This document outlines the application of various hexaaquairon(III) salts as catalysts in several key organic reactions, providing detailed protocols and quantitative data for researchers, scientists, and professionals in drug development.

Key Applications

The hexaaquairon(III) ion, typically sourced from salts such as hexaaquairon(III) chloride (FeCl₃·6H₂O), hexaaquairon(III) nitrate (Fe(NO₃)₃·9H₂O), and hexaaquairon(III) perchlorate (Fe(ClO₄)₃·6H₂O), has proven effective in the following synthetic methodologies:

-

Multicomponent Reactions: Catalyzing the efficient one-pot synthesis of heterocyclic compounds like dihydropyrimidinones via the Biginelli reaction.

-

Condensation Reactions: Facilitating the synthesis of coumarins through the Pechmann condensation and the preparation of quinoxalines.

-

Protection and Deprotection of Alcohols: Acting as a mild and efficient catalyst for the protection of alcohols as tetrahydropyranyl (THP) ethers and their subsequent deprotection.

The use of hexaaquairon(III) catalysts aligns with the principles of green chemistry by offering mild reaction conditions, high atom economy, and the use of a non-toxic, earth-abundant metal.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry. Hexaaquairon(III) nitrate has been shown to be an effective catalyst for this transformation.

Table 1: Hexaaquairon(III) Nitrate Catalyzed Biginelli Reaction

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 2.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 3 | 95 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 3.5 | 88 |

| 4 | Benzaldehyde | Methyl acetoacetate | Thiourea | 3 | 90 |

Experimental Protocol: Biginelli Reaction

-

In a round-bottom flask, a mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and hexaaquairon(III) nitrate (Fe(NO₃)₃·9H₂O) (5 mol%) in ethanol (20 mL) is stirred.

-

The reaction mixture is refluxed for the time indicated in Table 1, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

-

The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure dihydropyrimidinone.

Pechmann Condensation: Synthesis of Coumarins

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions. Hexaaquairon(III) chloride (FeCl₃·6H₂O) serves as an efficient and mild Lewis acid catalyst for this reaction.[1]

Table 2: Hexaaquairon(III) Chloride Catalyzed Pechmann Condensation [1]

| Entry | Phenol | β-Ketoester | Time (h) | Yield (%) |

| 1 | Resorcinol | Ethyl acetoacetate | 16 | 92 |

| 2 | Phenol | Ethyl acetoacetate | 16 | 76 |

| 3 | m-Cresol | Ethyl acetoacetate | 16 | 85 |

| 4 | Resorcinol | Methyl acetoacetate | 16 | 92 |

Experimental Protocol: Pechmann Condensation[1]

-

A mixture of the phenol (3 mmol), β-ketoester (3 mmol), and hexaaquairon(III) chloride (FeCl₃·6H₂O) (10 mol%) in toluene (10 mL) is placed in a round-bottom flask.[1]

-

The mixture is refluxed for 16 hours.[1] The reaction progress can be monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to yield the pure coumarin derivative.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. They are commonly synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Hexaaquairon(III) chloride (FeCl₃·6H₂O) has been reported as an effective catalyst for this transformation, providing excellent yields under mild conditions.[2]

Table 3: Hexaaquairon(III) Chloride Catalyzed Synthesis of Quinoxalines [2]

| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |

| 1 | o-Phenylenediamine | Benzil | 30 | 95 |

| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 30 | 98 |

| 3 | o-Phenylenediamine | 2,3-Butanedione | 30 | 92 |

| 4 | 4-Chloro-1,2-phenylenediamine | Benzil | 30 | 93 |

Experimental Protocol: Synthesis of Quinoxalines[2]

-

To a solution of the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in water, hexaaquairon(III) chloride (FeCl₃·6H₂O) (10 mol%) is added.[2]

-

The reaction mixture is stirred at room temperature for 30 minutes.[2]

-

The solid product that precipitates is collected by filtration.

-

The crude product is washed with water and dried to afford the pure quinoxaline derivative.

Protection and Deprotection of Alcohols

The protection of hydroxyl groups is a common strategy in multi-step organic synthesis. Tetrahydropyranylation is a widely used method for this purpose. Hexaaquairon(III) nitrate can catalyze the protection of alcohols as THP ethers. Conversely, iron(III) salts are also effective for the deprotection of THP ethers.

Tetrahydropyranylation of Alcohols

Table 4: Hexaaquairon(III) Nitrate Catalyzed Tetrahydropyranylation of Alcohols

| Entry | Alcohol | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 2 | 95 |

| 2 | 1-Octanol | 3 | 92 |

| 3 | Cyclohexanol | 2.5 | 94 |

| 4 | Cinnamyl alcohol | 2 | 90 |

Experimental Protocol: Tetrahydropyranylation of Alcohols

-

To a solution of the alcohol (1 mmol) in dichloromethane (5 mL), 3,4-dihydro-2H-pyran (1.2 mmol) and hexaaquairon(III) nitrate (Fe(NO₃)₃·9H₂O) (2 mol%) are added.

-

The mixture is stirred at room temperature for the time indicated in Table 4.

-

Upon completion, the reaction is quenched with saturated sodium bicarbonate solution (10 mL).

-

The organic layer is separated, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to give the THP ether.

Deprotection of Tetrahydropyranyl (THP) Ethers

Iron(III) tosylate has been reported as a mild and efficient catalyst for the deprotection of THP ethers.[3][4][5]

Table 5: Iron(III) Catalyzed Deprotection of THP Ethers [3][4][5]

| Entry | THP Ether of | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 0.5 | 98 |

| 2 | 1-Octanol | 1 | 95 |

| 3 | Cyclohexanol | 0.75 | 96 |

| 4 | Cinnamyl alcohol | 0.5 | 92 |

Experimental Protocol: Deprotection of THP Ethers[3][4][5]

-

A solution of the THP ether (1 mmol) in methanol (5 mL) is treated with iron(III) tosylate (Fe(OTs)₃·6H₂O) (2.0 mol%).[3][4][5]

-

The reaction mixture is stirred at room temperature for the time specified in Table 5.

-

After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the pure alcohol.

Conclusion

Hexaaquairon(III) salts are highly effective, versatile, and environmentally friendly catalysts for a range of important organic transformations. The mild reaction conditions, simple experimental procedures, and high yields make them valuable tools for organic synthesis in both academic and industrial research, particularly in the context of drug discovery and development. The protocols provided herein offer a solid foundation for the application of this accessible catalyst system.

References

Application Notes and Protocols: Hexaaquairon(III) in Fenton-Like Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fenton-like process, utilizing hexaaquairon(III) ([Fe(H₂O)₆]³⁺) as a catalyst, is a vital Advanced Oxidation Process (AOP) for the degradation of recalcitrant organic pollutants in wastewater and other matrices. While the classic Fenton reaction employs iron(II), the use of iron(III) offers advantages such as operability over a broader pH range and reduced sludge formation, making it a compelling alternative for environmental remediation and specialized oxidation applications.[1] This document provides detailed application notes, experimental protocols, and quantitative data summaries for researchers employing hexaaquairon(III) in Fenton-like oxidation.

The core of the Fenton-like reaction involves the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing a wide array of organic compounds.[2] The overall process is initiated by the reaction between iron(III) and hydrogen peroxide (H₂O₂).

Reaction Mechanisms

The Fenton-like reaction catalyzed by hexaaquairon(III) is more complex than the traditional Fenton reaction. The key steps involve the formation of an iron(III) hydroperoxo complex, which then decomposes to generate reactive species. The process is generally slower than the Fe(II)-based Fenton reaction but can be significantly enhanced by factors such as UV light (photo-Fenton-like) or the presence of chelating agents.[3][4][5]

A simplified reaction sequence is as follows:

-

Formation of Hydroperoxo Complex : Hexaaquairon(III) reacts with hydrogen peroxide to form a hydroperoxo complex.[4][6] [Fe(H₂O)₆]³⁺ + H₂O₂ ⇌ [Fe(H₂O)₅(OOH)]²⁺ + H₃O⁺

-

Generation of Reactive Species : This complex can then lead to the formation of radicals. [Fe(H₂O)₅(OOH)]²⁺ → [Fe(H₂O)₆]²⁺ + HO₂• (perhydroxyl radical)

-

Fenton Reaction Initiation : The generated iron(II) can then participate in the classic Fenton reaction to produce hydroxyl radicals. [Fe(H₂O)₆]²⁺ + H₂O₂ → [Fe(H₂O)₆]³⁺ + •OH + OH⁻

The primary oxidizing species can be the hydroxyl radical (•OH) or a high-valent iron species like the ferryl ion ([Fe(IV)=O]²⁺), depending on the reaction pH and other conditions.[4]

Caption: Simplified reaction pathway for the hexaaquairon(III) Fenton-like process.

Quantitative Data Summary

The efficiency of the hexaaquairon(III) Fenton-like process is influenced by several factors, including the type of pollutant, catalyst concentration, H₂O₂ concentration, pH, and temperature.

Table 1: Degradation Efficiency of Phenol under Various Conditions

| [Fe³⁺] (mmol/L) | [H₂O₂] (mmol/L) | pH | Temp (°C) | Reaction Time (min) | Phenol Degradation (%) | Reference |

| 0.36 | 6.17 | 3 | Ambient | 90 | >90% (with Mn²⁺) | [7] |

| 0.5 | 200 | 3 | 30 | 120 | ~60% | [8] |

| 0.1 (as Fe(III)-EDTA) | 5 (stoichiometric) | 7.0 | 30 | 120 | >95% | [5] |

| 10 mg/L (as Fe²⁺, photo-Fenton) | 500 mg/L | 3 | 90 | Not Specified | ~80% TOC Reduction | [9] |

Table 2: Effect of pH and Temperature on Fenton-like Reactions

| Parameter | Condition | Observation | Reference(s) |

| pH | Acidic (e.g., 2.8-3.5) | Optimal for minimizing iron precipitation and H₂O₂ decomposition.[10][11][12] | [10][11][12] |

| Neutral (with chelators) | Chelating agents like EDTA or GLDA prevent Fe³⁺ precipitation, enabling high efficiency.[5][13] | [5][13] | |

| Temperature | 25°C to 90°C | Increased temperature generally enhances oxidation rates.[9][14] | [9][14] |

| >50°C | Risk of counterproductive H₂O₂ thermal decomposition into O₂ and H₂O.[14] | [14] | |

| ~70 kJ/mol | Apparent activation energy for oxidizing species production in a Fe(III)/H₂O₂ system.[15] | [15] |

Experimental Protocols